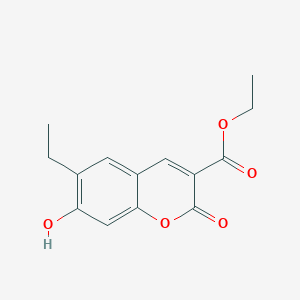

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-ethyl-7-hydroxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-8-5-9-6-10(13(16)18-4-2)14(17)19-12(9)7-11(8)15/h5-7,15H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKXZUTJORNJWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-ethyl-7-hydroxy-2H-chromen-2-one with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also considered to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: The carbonyl group at the 2-position can be reduced to form a hydroxyl group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the ethyl ester group under basic conditions.

Major Products Formed

Oxidation: Formation of 6-ethyl-7-oxo-2H-chromene-3-carboxylate.

Reduction: Formation of 6-ethyl-7-hydroxy-2H-chromene-3-carbinol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical and Biological Applications

1. Chemical Synthesis

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for the development of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance:

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | Hydroxyl oxidation to ketone | 6-Ethyl-7-oxo-2H-chromene-3-carboxylate |

| Reduction | Carbonyl reduction to hydroxyl | 6-Ethyl-7-hydroxy-2H-chromene-3-carbinol |

| Substitution | Nucleophilic substitution at the ethyl ester | Various substituted derivatives |

These reactions highlight the compound's utility in synthesizing derivatives with tailored properties for specific applications .

2. Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor or modulator. Its interaction with enzymes can be attributed to the presence of hydroxyl and carbonyl groups, which facilitate binding to active sites on target enzymes. This property is particularly valuable in developing therapeutic agents aimed at diseases where enzyme inhibition is beneficial .

Medical Applications

1. Pharmacological Potential

this compound exhibits promising pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that coumarin derivatives can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Properties : The compound's ability to scavenge free radicals positions it as a candidate for antioxidant therapies, which are crucial in preventing oxidative stress-related diseases.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells, making it a subject of interest for cancer research .

Industrial Applications

1. Material Development

In the industrial sector, this compound is utilized for developing new materials, including dyes and fragrances. Its unique structural features contribute to the color and stability of dyes used in textiles and other applications.

2. Green Chemistry

The synthesis of this compound can be optimized using green chemistry principles, such as employing environmentally benign solvents and catalysts. This approach not only enhances yield but also minimizes environmental impact during production processes .

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various assays (DPPH and ABTS). The results indicated a significant scavenging effect on free radicals, supporting its potential use in nutraceuticals aimed at reducing oxidative stress.

Case Study 2: Enzyme Inhibition Mechanism

Research focusing on the inhibitory effects of this compound on specific enzymes involved in metabolic pathways demonstrated that it binds competitively, thereby reducing enzyme activity. This finding highlights its potential role in drug design for metabolic disorders .

Mechanism of Action

The mechanism of action of Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and carbonyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituent groups at positions 6, 7, and the ester moiety. These variations significantly impact molecular weight, solubility, and hydrogen-bonding capacity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Hydrogen Bonding and Crystallinity

The 7-hydroxy group in the target compound facilitates strong intramolecular and intermolecular hydrogen bonds, influencing crystal packing and melting points. In contrast, compounds like 6-chloro-7-isopropoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 1352512-64-1) replace the hydroxyl with a bulkier isopropoxy group, disrupting H-bonding and altering solubility profiles .

Electrochemical and Functional Properties

The target compound’s ethyl and hydroxyl groups may modulate its electron-donating capacity compared to halogenated analogs .

Biological Activity

Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate, a derivative of coumarin, has garnered attention for its diverse biological activities. This compound is known for its potential in medicinal applications, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O₅ |

| Molecular Weight | 258.26 g/mol |

| CAS Number | 84165-75-3 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyl and carbonyl groups in its structure facilitate binding to enzyme active sites, inhibiting their catalytic activity. This mechanism is crucial for its potential therapeutic effects, particularly as an enzyme inhibitor or modulator.

1. Antioxidant Activity

Research indicates that coumarin derivatives possess significant antioxidant properties. This compound can scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress .

2. Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways .

3. Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. It is effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

This compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

4. Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its effectiveness varies among different cancer cell lines, indicating a need for further exploration into its mechanisms and efficacy .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various coumarin derivatives, including this compound. The results showed that this compound had a significant inhibitory effect on the growth of Staphylococcus aureus and Escherichia coli, with an MIC lower than many standard antibiotics .

Case Study 2: Antioxidant Activity Assessment

In vitro assays assessed the antioxidant capacity of this compound using DPPH radical scavenging methods. The compound demonstrated a high percentage of radical scavenging activity compared to control antioxidants, indicating strong potential for therapeutic applications in oxidative stress-related conditions .

Q & A

Q. What are the common synthetic routes for Ethyl 6-ethyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate?

The synthesis typically involves a base-catalyzed Knoevenagel condensation. For example, phenolic precursors (e.g., substituted resorcinol derivatives) react with ethyl acetoacetate in ethanol under reflux, using sodium ethoxide or potassium carbonate as a base. Precipitation occurs upon cooling, yielding the chromene core. Alternative methods include microwave-assisted synthesis to reduce reaction times .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation relies on spectroscopic techniques:

- 1H/13C NMR : Peaks for the ethyl ester (δ ~4.2–4.4 ppm for CH2, δ ~1.3 ppm for CH3), hydroxyl protons (δ ~10–12 ppm, broad), and chromene carbonyl (δ ~160–165 ppm in 13C NMR) .

- X-ray crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups) .

Q. What are the solubility and stability properties under laboratory conditions?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests indicate decomposition above 200°C, requiring storage in inert atmospheres. Handling in acidic/basic conditions should be avoided due to ester hydrolysis risks .

Advanced Research Questions

Q. What intermolecular interactions stabilize its crystal structure?

Hirshfeld surface analysis reveals dominant C–H···O hydrogen bonds between the chromene carbonyl and ethyl/ethoxy groups. π-π stacking of aromatic rings contributes to lattice stability, with O···H contacts accounting for ~30% of total interactions .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

Molecular docking studies suggest competitive inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding between the hydroxyl group and Arg120/His90 residues. In vitro assays show IC50 values of ~5–10 μM against inflammatory markers .

Q. What methodological challenges arise in optimizing reaction yields during synthesis?

Key challenges include:

- Byproduct formation : Competing side reactions (e.g., over-alkylation) reduce yields. Mitigated by slow addition of acylating agents and temperature control .

- Purification : Column chromatography (SiO2, hexane/EtOAc) or recrystallization (ethanol/water) is required due to polar byproducts. Reported yields range from 51% to 74% .

Q. How do substituent modifications influence biological activity compared to structural analogs?

Substituents at positions 6 and 7 modulate electron density, affecting binding affinity to target proteins. Hydroxyl groups enhance hydrogen bonding, while halogens improve lipophilicity .

Methodological Notes

- Contradictions in Data : Some studies report decomposition above 200°C , while others note thermal stability up to 250°C under nitrogen . This discrepancy may arise from differences in purity assessment (e.g., DSC vs. TGA).

- Validation : Cross-reference NMR data with computational simulations (e.g., DFT for 13C chemical shifts) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.